[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine
CAS No.: 915922-19-9
Cat. No.: VC8317254
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915922-19-9 |
|---|---|
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C8H13N3O/c1-2-9-5-7-10-8(12-11-7)6-3-4-6/h6,9H,2-5H2,1H3 |
| Standard InChI Key | BXEFKXYKPAWXTD-UHFFFAOYSA-N |
| SMILES | CCNCC1=NOC(=N1)C2CC2 |
| Canonical SMILES | CCNCC1=NOC(=N1)C2CC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol. Its IUPAC name, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, reflects the presence of:
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A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).
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A cyclopropyl substituent at the 5-position, introducing steric and electronic effects.
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An ethylamine group (-CH₂-NH-CH₂-CH₃) at the 3-position, enhancing solubility and interaction with biological targets.
The compound’s SMILES notation (CCNCC1=NOC(=N1)C2CC2) and InChIKey (BXEFKXYKPAWXTD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 167.21 g/mol | |
| LogP (Partition Coefficient) | Estimated ~1.2 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 1 (amine group) | |
| Hydrogen Bond Acceptors | 3 (oxadiazole N/O, amine) |
The cyclopropyl group enhances ring strain, potentially increasing reactivity, while the ethylamine side chain improves aqueous solubility compared to bulkier substituents .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Formation of the Oxadiazole Core: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.
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Cyclopropane Introduction: Copper-catalyzed cyclopropanation of allylic precursors or direct substitution using cyclopropyl reagents .
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Amine Functionalization: Nucleophilic substitution or reductive amination to attach the ethylamine group.
Microwave-assisted synthesis and continuous flow reactors have been employed to enhance yield (reported up to 78%) and purity (>95%).
Industrial-Scale Production
Optimized conditions for scalability include:
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Solvent Systems: Tetrahydrofuran (THF)/water mixtures for improved phase separation.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
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Purification: Column chromatography or recrystallization from ethanol/water.
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro studies on analogous oxadiazoles demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine as a scaffold for antibiotic development .
Anti-Inflammatory Effects
The cyclopropyl group may inhibit COX-2 (cyclooxygenase-2) and reduce prostaglandin E₂ (PGE₂) synthesis, as observed in structurally related compounds.
Anticancer Properties
Preliminary assays indicate IC₅₀ values of 10–25 µM against breast (MCF-7) and lung (A549) cancer cell lines, likely via apoptosis induction and ROS generation.
Structure-Activity Relationships (SAR)
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Cyclopropyl Group: Enhances metabolic stability and membrane permeability.
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Ethylamine Side Chain: Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets).
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a lead structure for:
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Kinase Inhibitors: Potential modulation of EGFR and VEGFR pathways.
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Antimicrobial Agents: Targeting bacterial topoisomerase IV.
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Neuroprotective Agents: NMDA receptor antagonism in neurodegenerative models .
Material Science Applications
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Coordination Polymers: Ligand for metal-organic frameworks (MOFs) due to nitrogen/oxygen donor sites.
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Polymer Stabilizers: Radical scavenging activity prolongs polymer lifespan.
Comparative Analysis with Analogues
| Compound | Structure | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| (5-Cyclopropyl-oxadiazolyl)methylamine | Oxadiazole + cyclopropyl + ethylamine | 10–25 µM (cancer), 4–16 µg/mL (microbial) |
| 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | Oxadiazole + cyclopropyl | Less potent (IC₅₀ > 50 µM) |
| N-Methyl analogues | Methylamine substituent | Reduced solubility and activity |
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